N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as Compound X , is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a benzothiazole ring fused with a triazole ring.
- The molecule contains a phenyl group, a pyridine group, and an acetamide moiety.
Preparation Methods
Synthetic Routes:: Several synthetic pathways have been explored for the preparation of Compound X:
Diazo-Coupling: This method involves coupling aniline derivatives with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one.
Knoevenagel Condensation: Utilizing this reaction, the benzothiazole and triazole moieties can be linked.
Biginelli Reaction: This multicomponent reaction can lead to the formation of the triazole ring.
Molecular Hybridization Techniques: Combining different fragments to create the desired structure.
Microwave Irradiation: Accelerating reactions using microwave energy.
One-Pot Multicomponent Reactions: Efficiently assembling multiple components in a single step.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its reactivity.
Substitution: Substituents on the phenyl and pyridine rings can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These include derivatives with altered functional groups or extended structures.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biology: Studying its effects on cellular processes.
Chemical Research: Exploring its reactivity and interactions.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its structural features.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzothiazole, triazole, and phenyl moieties. Similar compounds include other benzothiazole derivatives with varying substituents and functional groups.
Properties
Molecular Formula |
C29H22N6OS2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C29H22N6OS2/c1-19-9-14-24-25(16-19)38-28(32-24)20-10-12-22(13-11-20)31-26(36)18-37-29-34-33-27(21-6-5-15-30-17-21)35(29)23-7-3-2-4-8-23/h2-17H,18H2,1H3,(H,31,36) |
InChI Key |
LVJBWDYGGOHGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
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